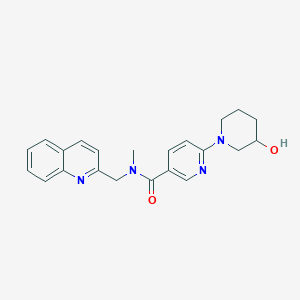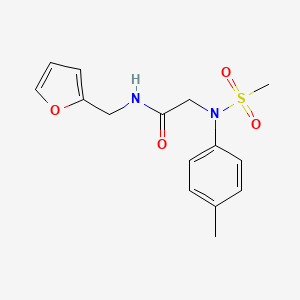
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
描述
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide is a compound that belongs to the class of nicotinamide adenine dinucleotide (NAD) analogs. It is also known as known as GMX1778 or nicotinamide riboside (NR) analog. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide involves the inhibition of NAD biosynthesis pathway. NAD is an essential coenzyme involved in various cellular processes such as DNA repair, metabolism, and signaling. By inhibiting NAD biosynthesis, this compound leads to the depletion of cellular NAD levels, which results in the inhibition of various cellular processes. This inhibition leads to the anti-tumor and neuroprotective effects of the compound.
Biochemical and Physiological Effects:
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to improve metabolic function by increasing energy metabolism and reducing inflammation. Additionally, it has been shown to enhance exercise performance by increasing endurance and reducing fatigue.
实验室实验的优点和局限性
The advantages of using 6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide in lab experiments include its specificity and potency. It has been shown to selectively target cancer cells and has a potent anti-tumor effect. Additionally, it has been shown to have neuroprotective effects and improve metabolic function. The limitations of using this compound in lab experiments include its toxicity and potential side effects. Further studies are needed to determine the optimal dosage and administration of the compound.
未来方向
There are several future directions for the study of 6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide. These include its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of the compound. Furthermore, the development of analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds for various diseases.
科学研究应用
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity by inhibiting the NAD biosynthesis pathway, which is essential for cancer cell survival. It has also been studied for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to improve metabolic function, increase energy metabolism, and enhance exercise performance.
属性
IUPAC Name |
6-(3-hydroxypiperidin-1-yl)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25(14-18-10-8-16-5-2-3-7-20(16)24-18)22(28)17-9-11-21(23-13-17)26-12-4-6-19(27)15-26/h2-3,5,7-11,13,19,27H,4,6,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPTVYPSNPTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCCC(C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B3933921.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)
![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)


![2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B3934016.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)